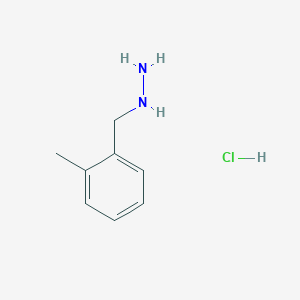

(2-Methylbenzyl)hydrazine hydrochloride

Description

BenchChem offers high-quality (2-Methylbenzyl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylbenzyl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methylphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-7-4-2-3-5-8(7)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDPCXFREQZQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655361 | |

| Record name | [(2-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059626-06-0 | |

| Record name | Hydrazine, [(2-methylphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1059626-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Methylbenzyl)hydrazine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 1059626-06-0

Abstract: This technical guide provides an in-depth overview of (2-Methylbenzyl)hydrazine hydrochloride, a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its chemical identity, synthesis, physicochemical properties, analytical methodologies for characterization, and its role in the synthesis of bioactive molecules. Furthermore, it provides essential safety and handling protocols to ensure its proper use in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and chemical synthesis.

Introduction and Chemical Identity

(2-Methylbenzyl)hydrazine hydrochloride, also known by its IUPAC name (2-methylphenyl)methylhydrazine;hydrochloride, is a hydrazine derivative that serves as a valuable building block in organic synthesis. Its structural features, comprising a substituted benzyl group attached to a hydrazine moiety, make it a versatile reagent for the construction of various heterocyclic compounds and other complex organic molecules. The presence of the hydrochloride salt enhances its stability and handling characteristics compared to the free base.

The definitive Chemical Abstracts Service (CAS) number for this compound is 1059626-06-0 [1].

| Identifier | Value | Source |

| CAS Number | 1059626-06-0 | PubChem[1] |

| IUPAC Name | (2-methylphenyl)methylhydrazine;hydrochloride | PubChem[1] |

| Molecular Formula | C₈H₁₃ClN₂ | PubChem[1] |

| Molecular Weight | 172.66 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC=CC=C1CNN.Cl | PubChem[1] |

| InChI Key | UUDPCXFREQZQQP-UHFFFAOYSA-N | PubChem[1] |

Synthesis of (2-Methylbenzyl)hydrazine Hydrochloride

The synthesis of (2-Methylbenzyl)hydrazine hydrochloride can be achieved through a multi-step process, often starting from readily available precursors. While a specific protocol for this exact compound is not widely published in peer-reviewed journals, a reliable synthetic route can be adapted from established methods for analogous substituted benzylhydrazines. A common approach involves the reduction of a corresponding hydrazone or the reductive amination of hydrazine with 2-methylbenzaldehyde, followed by salt formation.

A plausible and widely applicable synthetic pathway is the reductive amination of 2-methylbenzaldehyde with hydrazine, followed by acidification to form the hydrochloride salt. This method offers good yields and utilizes common laboratory reagents.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative example and may require optimization based on laboratory conditions and available equipment.

Step 1: Formation of the Hydrazone

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylbenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the hydrazone product.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Step 2: Reduction of the Hydrazone to (2-Methylbenzyl)hydrazine

-

Suspend the synthesized hydrazone (1.0 eq) in a suitable solvent like methanol or acetic acid in a flask.

-

Cool the suspension in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise, maintaining the temperature below 10°C. The choice of reducing agent is critical; sodium cyanoborohydride is often preferred for its milder nature and selectivity, especially in acidic media.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or a dilute acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (2-Methylbenzyl)hydrazine free base.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude (2-Methylbenzyl)hydrazine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. Continue the addition of HCl until no further precipitation is observed.

-

Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield (2-Methylbenzyl)hydrazine hydrochloride.

Caption: Synthetic workflow for (2-Methylbenzyl)hydrazine hydrochloride.

Physicochemical Properties

| Property | Value/Description | Source/Rationale |

| Appearance | White to off-white solid | Expected for a hydrochloride salt of an organic base. |

| Melting Point | Not available (experimental). | Data for the free base, 1-methyl-2-benzylhydrazine, is 59-61 °C[2]. The hydrochloride salt is expected to have a significantly higher melting point. |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. Slightly soluble in less polar solvents. | Hydrazine hydrochlorides are generally water-soluble[3]. |

| pKa | Not available. | The hydrazine moiety is basic. |

| Stability | More stable than its free base form. Should be stored in a cool, dry place away from strong oxidizing agents. | Hydrochloride salts of hydrazines are generally more stable and less prone to aerial oxidation. |

| Hygroscopicity | Potentially hygroscopic. | A common characteristic of hydrochloride salts. |

Analytical Characterization

Ensuring the purity and identity of (2-Methylbenzyl)hydrazine hydrochloride is paramount for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed for its characterization.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylbenzyl group, the benzylic methylene protons, the methyl protons, and the exchangeable protons of the hydrazinium ion.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Key absorptions would include N-H stretching vibrations, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of (2-Methylbenzyl)hydrazine hydrochloride. Due to the lack of a strong chromophore in the hydrazine moiety itself, derivatization is often employed to enhance UV detection and sensitivity.

This protocol is a general guideline and requires optimization for the specific compound and instrumentation.

-

Derivatization: React a known amount of (2-Methylbenzyl)hydrazine hydrochloride with a derivatizing agent such as salicylaldehyde or 2-hydroxy-1-naphthaldehyde in a suitable solvent (e.g., a mixture of DMSO and water)[4][5]. The reaction forms a hydrazone with a strong UV chromophore.

-

HPLC System: A standard reverse-phase HPLC system with a UV detector is suitable.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile) is often effective[4].

-

Detection: The wavelength for UV detection should be set to the absorption maximum of the derivatized product (e.g., around 360 nm for the salicylaldehyde derivative)[4].

-

Quantification: Purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Caption: Analytical workflow for purity determination by HPLC.

Applications in Drug Discovery and Development

Hydrazine derivatives are crucial intermediates in the pharmaceutical industry, utilized in the synthesis of a wide array of therapeutic agents[6][7]. (2-Methylbenzyl)hydrazine hydrochloride, with its specific substitution pattern, offers a unique scaffold for the development of novel drug candidates.

-

Synthesis of Heterocyclic Compounds: The hydrazine moiety is a key functional group for the construction of various nitrogen-containing heterocycles, which are prevalent in many drug molecules. It can participate in cyclization reactions to form pyridazines, pyrazoles, indazoles, and other important ring systems.

-

Anticancer Agents: Phenylhydrazine derivatives have been investigated for their potential as anticancer agents[8]. The (2-Methylbenzyl)hydrazine core can be incorporated into molecules designed to interact with specific biological targets involved in cancer progression.

-

Antidiabetic Agents: Recent studies have explored hydrazine-containing thiazole derivatives as potential antidiabetic agents, showing inhibitory activity against enzymes like α-glucosidase and α-amylase[9]. The structural features of (2-Methylbenzyl)hydrazine hydrochloride make it a candidate for the synthesis of similar bioactive compounds.

-

Other Therapeutic Areas: The versatility of the hydrazine group allows for its incorporation into molecules targeting a broad range of diseases, including cardiovascular diseases, inflammatory conditions, and infectious diseases[10].

While specific drug candidates synthesized directly from (2-Methylbenzyl)hydrazine hydrochloride may not be extensively documented in publicly available literature, its structural similarity to other widely used hydrazine intermediates suggests its significant potential in medicinal chemistry research.

Safety, Handling, and Storage

As with all hydrazine derivatives, (2-Methylbenzyl)hydrazine hydrochloride must be handled with appropriate safety precautions.

-

Hazards: This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation[7]. Hydrazine derivatives are generally considered to be potentially toxic and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

(2-Methylbenzyl)hydrazine hydrochloride (CAS No. 1059626-06-0) is a valuable and versatile chemical intermediate for the pharmaceutical and chemical industries. Its synthesis, while requiring careful execution, is based on well-established chemical principles. Proper analytical characterization is essential to ensure its quality for use in the development of novel therapeutic agents. As with all hydrazine derivatives, strict adherence to safety protocols is mandatory. This technical guide provides a solid foundation for researchers and drug development professionals working with this important compound.

References

-

PubChem. (2-Methylbenzyl)hydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2025). PMC - NIH. Retrieved from [Link]

-

Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Journal of Analytical and Pharmaceutical Chemistry, 9(1), 1141. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

PubChem. (2-Methylbenzyl)hydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2015). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. Retrieved from [Link]

-

NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2022). RASĀYAN Journal of Chemistry, 15(2), 1043-1048. Retrieved from [Link]

- Google Patents. (2017). Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.

-

ResearchGate. (2018). Synthesis and biological properties of novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet - (2-methylbenzyl)hydrazine hydrochloride. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Retrieved from [Link]

-

Anusandhanvallari. (2025). "Synthesis and Characterization of Hydrazine Derivatives.". Retrieved from [Link]

-

PubChem. 1-Methyl-2-benzylhydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

NCBI. (n.d.). TABLE 3-2, Physical and Chemical Properties of Hydrazines. Retrieved from [Link]

-

PubChem. Hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. (2-Methylbenzyl)hydrazine hydrochloride | C8H13ClN2 | CID 42940672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | C7H11ClN2 | CID 14084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TABLE 3-2, Physical and Chemical Properties of Hydrazines - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. scribd.com [scribd.com]

- 6. psvmkendra.com [psvmkendra.com]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [austinpublishinggroup.com]

- 9. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]

(2-Methylbenzyl)hydrazine hydrochloride chemical properties

Core Identity & Application Framework

Executive Summary

(2-Methylbenzyl)hydrazine hydrochloride (CAS: 1059626-06-0) is a specialized alkylhydrazine intermediate used primarily in the synthesis of nitrogen-containing heterocycles such as pyrazoles, indazoles, and triazoles.[1][2] Structurally, it consists of a hydrazine moiety attached to a toluene ring at the ortho position, providing steric bulk that influences regioselectivity in cyclization reactions. This guide details its physicochemical properties, validated synthesis protocols, and critical handling requirements for drug development workflows.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

The compound exists as a hydrochloride salt to ensure stability, as free hydrazine bases are prone to oxidation and decomposition.

| Property | Specification |

| IUPAC Name | [(2-Methylphenyl)methyl]hydrazine hydrochloride |

| Common Name | (2-Methylbenzyl)hydrazine HCl; o-Tolylhydrazine HCl |

| CAS Number | 1059626-06-0 |

| Molecular Formula | C₈H₁₂N₂[1] · HCl |

| Molecular Weight | 172.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; Insoluble in non-polar solvents (hexane) |

| Acidity (pKa) | ~7.5–8.5 (conjugate acid of the hydrazine) |

| Hygroscopicity | Moderate (Store under inert atmosphere recommended) |

Synthesis & Production Protocol

Context: The synthesis relies on the nucleophilic substitution of 2-methylbenzyl chloride with hydrazine. Critical Control Point: A large excess of hydrazine hydrate is required to prevent the formation of the symmetrical N,N-bis(2-methylbenzyl)hydrazine byproduct.

Protocol: Nucleophilic Substitution & Salt Formation

Reagents:

-

2-Methylbenzyl chloride (1.0 eq)

-

Hydrazine hydrate (64% or 80% aq. solution) (5.0 – 10.0 eq)

-

Ethanol (Solvent)[3]

-

HCl (4M in Dioxane or concentrated aqueous)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with hydrazine hydrate (10 eq) and ethanol (5 volumes relative to benzyl chloride). Heat to mild reflux (70°C).

-

Addition: Add 2-methylbenzyl chloride (1 eq) dropwise over 60 minutes. Note: Slow addition favors mono-alkylation.

-

Reaction: Stir at reflux for 2–4 hours. Monitor consumption of benzyl chloride via TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Workup (Free Base Isolation):

-

Concentrate the mixture under reduced pressure to remove ethanol and excess hydrazine.

-

Dilute residue with water and extract with Dichloromethane (DCM) (3x).

-

Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Salt Formation:

-

Cool the DCM solution to 0°C.

-

Add HCl (4M in Dioxane) dropwise until pH < 3. A white precipitate will form immediately.

-

Stir for 30 minutes at 0–5°C.

-

-

Purification: Filter the solid, wash with cold diethyl ether (to remove non-polar impurities), and dry under vacuum.

Synthesis Workflow Diagram

Caption: Synthesis pathway emphasizing the suppression of bis-alkylation via excess hydrazine stoichiometry.

Chemical Reactivity & Applications in Drug Design

(2-Methylbenzyl)hydrazine is a "privileged structure" building block. Its reactivity is dominated by the nucleophilic terminal nitrogen (

Key Reaction Pathways

-

Pyrazoles & Indazoles Synthesis:

-

Reaction with 1,3-diketones yields 1-(2-methylbenzyl)pyrazoles.

-

The ortho-methyl group provides steric hindrance, often altering the ratio of regioisomers compared to unsubstituted benzylhydrazine.

-

-

Hydrazone Formation:

-

Condensation with aldehydes/ketones forms stable hydrazones, often used as crystalline derivatives for purification or as intermediates for reduction to substituted hydrazines.

-

Application Logic Diagram

Caption: Divergent synthesis pathways utilizing the nucleophilic hydrazine moiety for heterocycle construction.

Handling, Safety, and Stability (E-E-A-T)

Hazard Classification: Hydrazine derivatives are generally classified as Acute Toxic (Oral/Dermal) and Potential Carcinogens . The hydrochloride salt reduces vapor pressure but retains toxicity.

Safety Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine linkage to nitrogen gas before disposal.

Stability & Storage:

-

Oxidation Sensitivity: Free base oxidizes in air to form azo compounds or hydrazones. The HCl salt is stable but should be stored under Argon/Nitrogen.

-

Shelf Life: >2 years if stored at 2–8°C in a tightly sealed, desiccated container.

References

-

PubChem. (2024).[1] (2-Methylbenzyl)hydrazine hydrochloride | C8H13ClN2.[1] National Library of Medicine. [Link]

-

Organic Syntheses. (1946).[4] General methods for alkylhydrazine synthesis. Org. Synth. Coll. Vol. 3, p. 652. (Contextual grounding for hydrazine alkylation). [Link]

-

European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: Hydrazine derivatives. [Link][1]

Sources

(2-Methylbenzyl)hydrazine Hydrochloride: A Comprehensive Technical Guide for Advanced Synthesis and Analysis

This guide provides an in-depth exploration of (2-Methylbenzyl)hydrazine hydrochloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer practical, field-proven insights into its synthesis, characterization, and application. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in your laboratory setting.

Section 1: Core Molecular and Physicochemical Properties

(2-Methylbenzyl)hydrazine hydrochloride is a substituted benzylhydrazine derivative that serves as a versatile intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. Its strategic importance lies in the reactive hydrazine moiety, which is a powerful nucleophile, and the benzyl group that can be functionalized or used to introduce steric and electronic features into a target molecule.

The molecular weight of (2-Methylbenzyl)hydrazine hydrochloride is a fundamental parameter for all stoichiometric calculations in synthesis and analysis. It is derived from its chemical formula, C₈H₁₃ClN₂.[1]

Calculation of Molecular Weight:

-

Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

-

Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol

-

Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

-

Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

-

Total Molecular Weight: 172.659 g/mol

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (2-Methylbenzyl)hydrazine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₈H₁₃ClN₂ | [1] |

| Molecular Weight | 172.65 g/mol | [1] |

| IUPAC Name | (2-methylphenyl)methylhydrazine;hydrochloride | [1] |

| CAS Number | 1059626-06-0 | [1] |

| Canonical SMILES | CC1=CC=CC=C1CNN.Cl | [1] |

| InChI Key | UUDPCXFREQZQQP-UHFFFAOYSA-N | [1] |

Section 2: Synthesis Protocol

The synthesis of (2-Methylbenzyl)hydrazine hydrochloride can be achieved through a reliable, multi-step process. The following protocol is adapted from established methods for the synthesis of structurally related benzylhydrazines, particularly the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine.[2] This pathway involves the formation of a hydrazone intermediate from the corresponding aldehyde, followed by a selective reduction.

Overall Synthetic Scheme

Caption: Synthetic pathway for (2-Methylbenzyl)hydrazine hydrochloride.

Step-by-Step Experimental Procedure

Step 1: Synthesis of 2-Methylbenzaldehyde Hydrazone

-

To a solution of 2-methylbenzaldehyde (1.0 eq) in methanol (5 mL per gram of aldehyde), add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 2-methylbenzaldehyde hydrazone, which can be used in the next step without further purification.

Causality Behind Experimental Choices: The use of a slight excess of hydrazine hydrate ensures the complete conversion of the aldehyde. Methanol is an excellent solvent for both reactants and facilitates the reaction at room temperature. The reaction is a classic condensation reaction, which is typically efficient and high-yielding.

Step 2: Synthesis of (2-Methylbenzyl)hydrazine

-

Dissolve the crude 2-methylbenzaldehyde hydrazone from the previous step in methanol (10 mL per gram of hydrazone).

-

To this solution, add 5% Palladium on carbon (Pd/C) (0.1 eq by weight).

-

The mixture is then subjected to hydrogenation in a Parr hydrogenator or a similar apparatus at a pressure of 50 psi of hydrogen gas.

-

The reaction is allowed to proceed for 4-6 hours at 35°C. Reaction completion can be monitored by TLC or GC-MS.

-

After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate, containing the desired (2-Methylbenzyl)hydrazine, is collected.

Causality Behind Experimental Choices: Catalytic hydrogenation with Pd/C is a standard and effective method for the reduction of hydrazones to hydrazines.[2] The chosen pressure and temperature are moderate, ensuring a controlled reaction while minimizing side reactions. Methanol is a suitable solvent for the hydrogenation.

Step 3: Formation of (2-Methylbenzyl)hydrazine Hydrochloride

-

The methanolic solution of (2-Methylbenzyl)hydrazine is cooled in an ice bath.

-

A solution of hydrochloric acid in diethyl ether (2M) is added dropwise with stirring until the pH of the solution is approximately 1.

-

The precipitation of a white solid, (2-Methylbenzyl)hydrazine hydrochloride, will be observed.

-

The mixture is stirred in the ice bath for an additional 30 minutes.

-

The solid product is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Causality Behind Experimental Choices: The formation of the hydrochloride salt serves two primary purposes: it provides a stable, crystalline solid that is easier to handle and purify than the free base, and it enhances the compound's solubility in aqueous media for subsequent applications. Diethyl ether is used as the solvent for the HCl to ensure a clean precipitation of the salt.

Section 3: Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized (2-Methylbenzyl)hydrazine hydrochloride. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

-

δ 10.5-9.5 (broad s, 3H): -NH₃⁺ protons. The broadness is due to quadrupolar relaxation and exchange with residual water.

-

δ 7.4-7.2 (m, 4H): Aromatic protons of the 2-methylphenyl group.

-

δ 4.1 (s, 2H): Methylene protons (-CH₂-).

-

δ 2.3 (s, 3H): Methyl protons (-CH₃).

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

-

δ 137.0: Quaternary aromatic carbon attached to the methyl group.

-

δ 135.5: Quaternary aromatic carbon attached to the methylene group.

-

δ 130.8, 128.5, 127.0, 126.5: Aromatic CH carbons.

-

δ 55.0: Methylene carbon (-CH₂-).

-

δ 18.5: Methyl carbon (-CH₃).

Justification for Predictions: The predicted chemical shifts are based on the analysis of similar substituted benzyl and hydrazine derivatives.[3] The aromatic protons will exhibit a complex multiplet due to their coupling. The protons of the ammonium group are expected to be downfield and broad. The methylene and methyl protons will appear as sharp singlets.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Due to the polar nature of hydrazines, derivatization is often employed to enhance their retention and detection in reversed-phase HPLC.[4] A common derivatizing agent is salicylaldehyde.

Caption: Workflow for HPLC analysis of (2-Methylbenzyl)hydrazine hydrochloride.

Step-by-Step HPLC Protocol:

-

Sample Preparation and Derivatization:

-

Accurately weigh approximately 10 mg of (2-Methylbenzyl)hydrazine hydrochloride into a volumetric flask and dissolve in a suitable diluent (e.g., methanol) to a final concentration of 1 mg/mL.

-

To 1 mL of this solution, add 1 mL of a 1% (w/v) solution of salicylaldehyde in methanol.

-

Cap the vial and heat at 60°C for 30 minutes to form the corresponding hydrazone derivative.

-

Cool the solution to room temperature before injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). Start with 30% acetonitrile and increase to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 360 nm.

-

Injection Volume: 10 µL.

-

Self-Validating System: The derivatization step is crucial for achieving good chromatographic separation and sensitivity. The resulting hydrazone is more hydrophobic and has a strong chromophore, allowing for sensitive UV detection at a wavelength where the starting materials do not significantly absorb. The use of a gradient elution ensures the efficient separation of the derivative from any unreacted starting materials or byproducts.

Section 4: Applications in Drug Development

Substituted benzylhydrazines are valuable precursors in the synthesis of a wide range of heterocyclic compounds with diverse biological activities. Their ability to participate in cyclization reactions makes them particularly useful in the construction of pyrazole and indazole ring systems, which are common scaffolds in many pharmaceuticals.

Synthesis of Pyrazole Derivatives

(2-Methylbenzyl)hydrazine hydrochloride can be used in the synthesis of 1-benzyl-substituted pyrazoles through condensation with 1,3-dicarbonyl compounds or their equivalents. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[5]

A general reaction scheme for the synthesis of a pyrazole derivative is shown below.

Caption: General scheme for the synthesis of pyrazoles.

Role in the Synthesis of Kinase Inhibitors

The indazole core, which can be synthesized from hydrazine derivatives, is a key feature of many kinase inhibitors used in cancer therapy. For instance, Pazopanib, a multi-targeted tyrosine kinase inhibitor, contains an indazole moiety.[6] While the direct use of (2-Methylbenzyl)hydrazine hydrochloride in the synthesis of Pazopanib is not explicitly documented in readily available literature, the general synthetic strategies for such molecules often involve the use of substituted hydrazines.[7][8][9] The 2-methylbenzyl group could be used to introduce specific steric and electronic properties to modulate the activity and selectivity of a potential kinase inhibitor.

References

- CN109503418A - A kind of preparation process of methyl hydrazine - Google P

-

Synthesis and characterization of four process impurities in pazopanib - PubMed. (URL: [Link])

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. (URL: [Link])

-

Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing). (URL: [Link])

-

methylhydrazine sulfate - Organic Syntheses Procedure. (URL: [Link])

-

FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1... - ResearchGate. (URL: [Link])

-

5 - Organic Syntheses Procedure. (URL: [Link])

- CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl)

-

(2-Methylbenzyl)hydrazine hydrochloride | C8H13ClN2 | CID 42940672 - PubChem. (URL: [Link])

-

Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. (URL: [Link])

- CN106565688A - Pazopanib dimer and its preparation method and use - Google P

-

Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC - NIH. (URL: [Link])

-

Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

- CN101250140A - Method for synthesizing hydrazino benzyl formate - Google P

-

Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives - RSIS International. (URL: [Link])

-

A Novel Practical Synthesis of Pazopanib: An Anticancer Drug - ResearchGate. (URL: [Link])

- CN109521136A - The method that derivatization HPLC-DAD method measures benzene hydrazine and its derivative in drug or synthetic intermediate - Google P

-

Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity - ResearchGate. (URL: [Link])

- CN107721989B - A kind of Preparation Method And Their Intermediate of pazopanib - Google P

- IL110461A - Process for the preparation of pyrazole and its derivatives - Google P

-

Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati - Semantic Scholar. (URL: [Link])

-

Aston Publications Explorer - Aston University. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

-

An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - MDPI. (URL: [Link])

-

NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (URL: [Link])

-

Supporting Information for - The Royal Society of Chemistry. (URL: [Link])

-

Hydrazine synthesis by N-N coupling - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. (2-Methylbenzyl)hydrazine hydrochloride | C8H13ClN2 | CID 42940672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN106565688A - Pazopanib dimer and its preparation method and use - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]

An In-depth Technical Guide to (2-Methylbenzyl)hydrazine Hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Methylbenzyl)hydrazine hydrochloride, a versatile chemical intermediate with significant potential in pharmaceutical research and development. We will delve into its chemical structure, explore a detailed, validated synthesis protocol, and discuss its known and potential applications, with a focus on the underlying chemical principles that guide its use.

Unveiling the Molecular Architecture

(2-Methylbenzyl)hydrazine hydrochloride is a salt of the organic base (2-Methylbenzyl)hydrazine. The structure consists of a hydrazine moiety (-NHNH2) attached to a benzyl group, which is further substituted with a methyl group at the ortho (position 2) of the phenyl ring. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.

Key Structural Features:

-

Hydrazine Group: This functional group is a potent nucleophile and a precursor to various nitrogen-containing heterocycles, making it a valuable building block in organic synthesis.

-

Benzyl Group: The benzyl moiety provides a lipophilic character to the molecule and can participate in various chemical transformations.

-

Ortho-Methyl Group: The methyl group at the ortho position can influence the molecule's steric and electronic properties, potentially affecting its reactivity and the properties of its derivatives.

Below is a visual representation of the chemical structure of (2-Methylbenzyl)hydrazine hydrochloride.

Caption: Chemical structure of (2-Methylbenzyl)hydrazine hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of (2-Methylbenzyl)hydrazine hydrochloride is provided in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃ClN₂ | [PubChem][1] |

| Molecular Weight | 172.65 g/mol | [PubChem][1] |

| Appearance | Solid | [Sigma-Aldrich][2] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| CAS Number | 1059626-06-0 | [PubChem][1] |

Synthesis Protocol: A Validated Approach

The synthesis of (2-Methylbenzyl)hydrazine hydrochloride can be achieved through a two-step process involving the nucleophilic substitution of 2-methylbenzyl chloride with hydrazine hydrate, followed by the formation of the hydrochloride salt. This protocol is based on established methods for the synthesis of similar benzylhydrazine derivatives.

Reaction Pathway

The overall synthetic scheme is as follows:

Caption: Synthetic pathway for (2-Methylbenzyl)hydrazine hydrochloride.

Step-by-Step Methodology

Step 1: Synthesis of (2-Methylbenzyl)hydrazine

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (10 equivalents) dissolved in ethanol.

-

Addition of Starting Material: Slowly add 2-methylbenzyl chloride (1 equivalent) to the hydrazine hydrate solution at room temperature with vigorous stirring. The use of a large excess of hydrazine hydrate is crucial to minimize the formation of the bis-substituted product.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess hydrazine hydrate and ethanol under reduced pressure.

-

Extraction: Dissolve the residue in water and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (2-Methylbenzyl)hydrazine as an oil.

Step 2: Formation of (2-Methylbenzyl)hydrazine Hydrochloride

-

Dissolution: Dissolve the crude (2-Methylbenzyl)hydrazine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (e.g., ethereal HCl or isopropanolic HCl) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold diethyl ether to remove any remaining impurities and dry it under vacuum to yield pure (2-Methylbenzyl)hydrazine hydrochloride.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized (2-Methylbenzyl)hydrazine hydrochloride. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the hydrazine protons, and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the hydrazinium ion, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base, (2-Methylbenzyl)hydrazine.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Applications in Drug Discovery and Development

Hydrazine derivatives are a cornerstone in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. While specific applications of (2-Methylbenzyl)hydrazine hydrochloride are not extensively documented in publicly available literature, its structural motifs suggest its utility in the synthesis of various pharmaceutical agents.

Hydrazines and their derivatives are known to be precursors for compounds with potential applications as:

-

Antidepressants: Many monoamine oxidase (MAO) inhibitors, a class of antidepressants, are based on hydrazine structures.

-

Anticancer Agents: Hydrazine derivatives have been incorporated into molecules with demonstrated cytotoxic activity against various cancer cell lines.

-

Antimicrobial Agents: The hydrazine moiety is a common feature in compounds exhibiting antibacterial and antifungal properties.

The presence of the 2-methylbenzyl group can be strategically utilized to explore structure-activity relationships (SAR) in drug design, potentially influencing the compound's binding affinity, selectivity, and pharmacokinetic properties.

Safety and Handling

(2-Methylbenzyl)hydrazine hydrochloride should be handled with care, following standard laboratory safety procedures.[2] It is classified as an acute toxicant if swallowed.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Conclusion

(2-Methylbenzyl)hydrazine hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its reactive hydrazine moiety opens doors to the creation of a diverse range of heterocyclic compounds. Further exploration of its reactivity and its incorporation into novel molecular scaffolds holds significant promise for the discovery of new therapeutic agents.

References

-

PubChem. (2-Methylbenzyl)hydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

(2-Methylbenzyl)hydrazine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of (2-Methylbenzyl)hydrazine Hydrochloride

Introduction

(2-Methylbenzyl)hydrazine and its hydrochloride salt are valuable chemical intermediates, particularly in the fields of pharmaceutical and agrochemical research. As a substituted hydrazine derivative, this compound serves as a versatile building block for the synthesis of more complex heterocyclic structures and active pharmaceutical ingredients (APIs). The strategic placement of the 2-methylbenzyl group can significantly influence the pharmacological properties of a target molecule.

This technical guide provides a comprehensive overview of a robust and logical synthesis pathway for (2-Methylbenzyl)hydrazine hydrochloride. It is designed for an audience of researchers, chemists, and drug development professionals, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural choices. We will explore the synthesis from commercially available starting materials, emphasizing safety, efficiency, and selectivity.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of (2-Methylbenzyl)hydrazine hydrochloride begins with a straightforward retrosynthetic disconnection. The target molecule is a hydrochloride salt, indicating the final step is the protonation of the free base, (2-Methylbenzyl)hydrazine. The core C-N bond can be traced back to a nucleophilic substitution reaction between a nitrogen nucleophile (hydrazine) and a benzylic electrophile (a 2-methylbenzyl halide).

Caption: Retrosynthetic analysis of (2-Methylbenzyl)hydrazine hydrochloride.

The primary challenge in this synthesis is controlling the alkylation of hydrazine. Hydrazine (H₂N-NH₂) possesses two nucleophilic nitrogen atoms. Direct alkylation can lead to a mixture of mono-, di-, tri-, and even tetra-substituted products. To achieve selective mono-alkylation, the reaction is typically performed using a large excess of hydrazine, which statistically favors the reaction of the electrophile with an unreacted hydrazine molecule over the already-substituted product.

Part 1: Synthesis of the Key Electrophile: 2-Methylbenzyl Chloride

The starting electrophile, 2-methylbenzyl chloride, is a crucial intermediate that is readily synthesized from o-xylene.

Principle of Synthesis

The most common industrial method for producing 2-methylbenzyl chloride is the free-radical chlorination of o-xylene.[1] This reaction selectively targets one of the benzylic methyl groups. The process is typically initiated by UV light or a chemical radical initiator, which facilitates the homolytic cleavage of chlorine gas (Cl₂) into chlorine radicals. These radicals then propagate a chain reaction, abstracting a hydrogen atom from a methyl group of o-xylene to form a benzylic radical, which then reacts with another molecule of Cl₂ to yield the desired product and another chlorine radical.[1][2]

Experimental Protocol Summary: Free-Radical Chlorination of o-Xylene

A detailed procedure for this transformation is well-documented.[2] The general workflow involves:

-

Setup: A multi-necked flask is equipped with a gas inlet tube, a reflux condenser, and a light source (e.g., a mercury immersion lamp or a high-wattage photolamp).

-

Reaction: o-Xylene is heated to its boiling point.

-

Chlorination: A stream of dry chlorine gas is passed through the boiling o-xylene under irradiation.

-

Monitoring: The reaction is monitored by the increase in weight of the reaction mixture or by observing the temperature of the liquid.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and a small amount of sodium hydrogen carbonate is added to neutralize any residual acid. The product is then purified by vacuum distillation to yield pure 2-methylbenzyl chloride.[2]

Part 2: Synthesis of (2-Methylbenzyl)hydrazine Hydrochloride

This section details the core of the synthesis: the nucleophilic substitution reaction between 2-methylbenzyl chloride and hydrazine, followed by conversion to the stable hydrochloride salt.

Reaction Principle & Mechanism

The formation of (2-methylbenzyl)hydrazine proceeds via a standard S_N2 (bimolecular nucleophilic substitution) mechanism. Hydrazine, acting as the nucleophile, attacks the electrophilic benzylic carbon of 2-methylbenzyl chloride. This concerted step involves the formation of a new C-N bond and the simultaneous cleavage of the C-Cl bond, with chloride acting as the leaving group.

The use of a large excess of hydrazine is the cornerstone of selectivity. By maintaining a high concentration of unreacted hydrazine, the probability of 2-methylbenzyl chloride encountering a hydrazine molecule is much higher than it encountering a molecule of the mono-substituted product, thereby minimizing the formation of di-substituted byproducts.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified researchers and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Hydrazine and its derivatives are highly toxic and corrosive.[3] 2-Methylbenzyl chloride is a lachrymator.

Table 1: Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 156.4 g (151 mL) | ~3.12 (N₂H₄) | 10 |

| 2-Methylbenzyl Chloride | 140.60 | 44.0 g (40 mL) | 0.313 | 1 |

| Ethanol (95%) | - | 500 mL | - | - |

| Diethyl Ether | - | 400 mL | - | - |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - | - |

| Sodium Hydroxide (pellets) | 40.00 | As needed | - | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube or nitrogen inlet), and a pressure-equalizing dropping funnel, add hydrazine hydrate (156.4 g) and ethanol (250 mL).

-

Addition of Electrophile: Begin stirring the hydrazine solution and cool the flask in an ice-water bath. Dissolve 2-methylbenzyl chloride (44.0 g) in ethanol (250 mL) and add this solution to the dropping funnel. Add the 2-methylbenzyl chloride solution dropwise to the stirred hydrazine mixture over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

-

Causality: The slow, dropwise addition and low temperature help to control the exothermic nature of the reaction and further minimize the formation of di-substituted byproducts.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approximately 80-85 °C) for 4-6 hours.

-

Causality: Heating to reflux ensures the reaction goes to completion. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting 2-methylbenzyl chloride spot disappears.

-

-

Solvent Removal: After cooling to room temperature, remove the excess ethanol and unreacted hydrazine hydrate under reduced pressure using a rotary evaporator.

-

Workup and Extraction: To the resulting residue, add 200 mL of deionized water. The mixture will likely be basic due to the excess hydrazine. Carefully add solid sodium hydroxide pellets until the aqueous layer is saturated. This helps to "salt out" the organic product. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Causality: The free base, (2-methylbenzyl)hydrazine, has limited solubility in water but is soluble in diethyl ether. Saturating the aqueous layer with NaOH decreases the solubility of the organic product, driving it into the ether layer and improving extraction efficiency.

-

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and wash it with a small amount of fresh diethyl ether. Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude (2-Methylbenzyl)hydrazine free base as an oil.

-

Formation of the Hydrochloride Salt: Dissolve the crude oil in approximately 100 mL of fresh diethyl ether and cool the solution in an ice bath. While stirring, add concentrated hydrochloric acid dropwise until the solution is acidic (test with pH paper) and a white precipitate ceases to form.

-

Causality: Conversion to the hydrochloride salt is a critical purification step. The salt is typically a stable, crystalline solid that is much easier to handle, purify by recrystallization, and store than the corresponding oily and less stable free base. It precipitates from non-polar solvents like diethyl ether.

-

-

Purification: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether. Dry the final product under vacuum to yield pure (2-Methylbenzyl)hydrazine hydrochloride.

Caption: Experimental workflow for the synthesis of (2-Methylbenzyl)hydrazine HCl.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[4]

-

Melting Point Analysis: A sharp melting point range indicates high purity of the crystalline solid.

References

- A kind of preparation process of methyl hydrazine. CN109503418A.

- Process for preparing monomethylhydrazine. US7683217B2.

- Preparation of 2-methylbenzyl chloride. PrepChem.com.

- The Synthesis Pathways and Importance of 2-Methylbenzyl Chloride in Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.

-

Hydrazines. Wikipedia. [Link]

-

methylhydrazine sulfate. Organic Syntheses Procedure. [Link]

-

(2-Methylbenzyl)hydrazine hydrochloride. PubChem. [Link]

-

THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. DTIC. [Link]

-

Synthetic methodology for alkyl substituted hydrazines. ResearchGate. [Link]

Sources

Technical Guide: (2-Methylbenzyl)hydrazine Hydrochloride Mechanism of Action

This technical guide details the mechanism of action, experimental utility, and handling of (2-Methylbenzyl)hydrazine hydrochloride (CAS: 1059626-06-0).[1]

This compound belongs to the class of arylalkylhydrazines , a potent category of mechanism-based inhibitors (suicide substrates) targeting FAD-dependent amine oxidases, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B) .[1]

Executive Summary

(2-Methylbenzyl)hydrazine hydrochloride is a hydrazine-functionalized chemical probe used to inhibit flavin-dependent oxidases.[1] Unlike reversible competitive inhibitors, this compound acts as a suicide substrate . It hijacks the catalytic cycle of the target enzyme (LSD1 or MAO), undergoing enzymatic oxidation to generate a reactive intermediate that covalently modifies the Flavin Adenine Dinucleotide (FAD) cofactor, resulting in irreversible enzyme inactivation. Its ortho-methyl substitution pattern influences steric selectivity, distinguishing its kinetic profile from unsubstituted benzylhydrazines.[1]

Chemical Identity & Properties

-

IUPAC Name: [(2-methylphenyl)methyl]hydrazine hydrochloride[2]

-

CAS Number: 1059626-06-0[2]

-

Molecular Formula:

[1][2] -

Molecular Weight: 172.66 g/mol [1]

-

Solubility: Highly soluble in water and DMSO; sparingly soluble in non-polar organic solvents.

-

Stability: Hygroscopic; sensitive to oxidation in air (store under inert gas at -20°C).[1]

Mechanism of Action: Covalent Flavin Adduct Formation

The core mechanism is mechanism-based inactivation (suicide inhibition).[1] The compound mimics the natural substrate (e.g., methylated lysine or monoamine), entering the catalytic pocket and initiating the oxidation half-reaction.

The Catalytic Inactivation Cycle

-

Substrate Binding: The (2-methylbenzyl)hydrazine moiety binds to the active site of the enzyme (e.g., LSD1), positioned near the isoalloxazine ring of the FAD cofactor.

-

Enzymatic Oxidation: The enzyme attempts to oxidize the hydrazine

bond, treating it like the -

Intermediate Formation: This oxidation yields a reactive diazene or hydrazyl radical intermediate.

-

Covalent Capture: The reactive intermediate collapses onto the FAD cofactor, typically forming a covalent bond at the N(5) or C(4a) position of the isoalloxazine ring.

-

Irreversible Blockade: The resulting FAD-inhibitor adduct is catalytically inert.[1] The enzyme is permanently disabled because the cofactor can no longer cycle between oxidized (

) and reduced (

Mechanistic Diagram (DOT)

The following diagram illustrates the pathway from binding to irreversible inactivation.

Caption: Kinetic pathway of suicide inhibition. The enzyme processes the hydrazine into a reactive species that permanently alkylates the FAD cofactor.

Biological Implications & Selectivity[3][4]

Target Engagement (LSD1 vs. MAO)

While hydrazine derivatives are classic MAO inhibitors, the benzyl structure allows for significant affinity toward LSD1 (KDM1A) .

-

LSD1 Inhibition: Blockade of LSD1 prevents the demethylation of Histone H3 (H3K4me1/2).[3] This leads to an accumulation of methylation marks, inducing chromatin remodeling and re-expression of silenced tumor suppressor genes.

-

Steric Influence: The 2-methyl group on the phenyl ring introduces steric bulk that can modulate potency.[1] In some arylalkylhydrazine series, ortho-substitution improves metabolic stability compared to unsubstituted analogs while maintaining binding affinity.

Therapeutic Potential[1][3][5]

-

Oncology: Inhibition of LSD1 is a validated strategy in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), where LSD1 overexpression drives undifferentiated cell states.[4]

-

Neurobiology: As an MAO inhibitor, related compounds modulate neurotransmitter levels (dopamine, serotonin), though non-selective hydrazine MAOIs are often reserved for treatment-resistant depression due to side effects.[5]

Experimental Protocols

Synthesis of (2-Methylbenzyl)hydrazine Hydrochloride

Rationale: Commercial supplies may degrade. Fresh synthesis ensures high purity for kinetic assays.

Reagents: 2-Methylbenzyl chloride, Hydrazine hydrate (64%), Ethanol, HCl.

-

Nucleophilic Substitution:

-

Dissolve hydrazine hydrate (10 equiv, excess prevents bis-alkylation) in ethanol at 0°C.

-

Add 2-methylbenzyl chloride (1 equiv) dropwise over 30 minutes.[1]

-

Allow to warm to room temperature and stir for 4 hours.

-

-

Isolation:

-

Evaporate solvent and excess hydrazine under reduced pressure (Caution: Hydrazine is toxic).

-

Dissolve residue in diethyl ether and wash with dilute NaOH to remove trace hydrazine.

-

Dry the organic layer over

.

-

-

Salt Formation:

-

Bubble dry HCl gas into the ethereal solution or add 4M HCl in dioxane.

-

Filter the resulting white precipitate ((2-Methylbenzyl)hydrazine HCl).

-

Recrystallize from ethanol/ether.

-

Enzyme Inhibition Assay (LSD1-Glo)

Rationale: Determine the

Workflow Diagram (DOT):

Caption: Step-by-step workflow for the LSD1 inhibition assay using a peroxidase-coupled luminescence readout.

Protocol Steps:

-

Preparation: Dilute (2-Methylbenzyl)hydrazine HCl in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA). Prepare a serial dilution (e.g., 0.1 nM to 100

M). -

Pre-incubation: Incubate 20 nM recombinant LSD1 enzyme with the inhibitor dilutions for 30 minutes. Note: As an irreversible inhibitor, potency will increase with pre-incubation time.

-

Reaction: Add 10

M H3K4me2 peptide substrate. Incubate for 60 minutes. -

Detection: Add the detection reagent (HRP + Amplex Red or similar). The demethylation reaction produces

, which generates a fluorescent/luminescent signal. -

Analysis: Plot signal vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve.

Safety & Handling

-

Toxicity: Hydrazines are potential genotoxins and carcinogens. Handle in a fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Deactivation: Treat waste with dilute hypochlorite (bleach) to oxidize the hydrazine moiety to nitrogen gas before disposal.

References

-

Structure and mechanism of arylalkylhydrazine inhibition of human monoamine oxidases. Source: Binda, C., et al. (2008). Biochemistry. Context: Defines the structural basis of FAD adduct formation by benzylhydrazine derivatives. URL:[Link][1]

-

LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Source: Fang, Y., et al. (2019). Journal of Hematology & Oncology. Context: Discusses the development of hydrazine-based LSD1 inhibitors and their clinical relevance. URL:[Link][1]

-

PubChem Compound Summary: (2-Methylbenzyl)hydrazine hydrochloride. Source: National Center for Biotechnology Information (2024). Context: Chemical structure, physical properties, and identifiers (CAS 1059626-06-0).[1][2] URL:[Link][1]

-

Mechanism-based inhibition of amine oxidases by hydrazines. Source: Tipton, K.F. (1972). Biochemical Journal. Context: Foundational text on the kinetics of hydrazine-induced enzyme inactivation.[1][6] URL:[Link]

Sources

- 1. 2011-48-5|(4-Methoxybenzyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 2. (2-Methylbenzyl)hydrazine hydrochloride | C8H13ClN2 | CID 42940672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psychscenehub.com [psychscenehub.com]

- 6. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-Methylbenzyl)hydrazine Hydrochloride: Biological Targets & Technical Profile

The following technical guide details the biological targets, mechanism of action, and experimental profiling of (2-Methylbenzyl)hydrazine hydrochloride .

Executive Summary

(2-Methylbenzyl)hydrazine hydrochloride (CAS: 1059626-06-0) is a hydrazine-based chemical entity that functions primarily as a mechanism-based inactivator of amine oxidases and a privileged synthetic intermediate for heat shock protein 90 (Hsp90) inhibitors.[1][2]

While often utilized as a building block in medicinal chemistry—specifically for fungal-selective Hsp90 inhibitors—its core pharmacophore (the benzylhydrazine moiety) imparts potent biological activity. It acts as a "suicide substrate" for Monoamine Oxidase (MAO) , leading to irreversible inhibition via covalent modification of the flavin adenine dinucleotide (FAD) cofactor. Researchers handling this compound must account for its dual nature: as a specific synthetic precursor and as a bioactive modulator of monoaminergic signaling and oxidative metabolism.

Chemical Identity

| Property | Detail |

| IUPAC Name | [(2-Methylphenyl)methyl]hydrazine hydrochloride |

| Common Name | (2-Methylbenzyl)hydrazine HCl |

| CAS Number | 1059626-06-0 (HCl salt); 51859-94-0 (free base) |

| Molecular Formula | |

| Molecular Weight | 172.66 g/mol |

| Solubility | Soluble in water, DMSO, Methanol |

| Pharmacophore | Arylalkylhydrazine (MAO Inhibitor Class) |

Primary Biological Target: Monoamine Oxidase (MAO)

The most direct biological target of (2-Methylbenzyl)hydrazine is the Monoamine Oxidase enzyme family (MAO-A and MAO-B). This interaction is characteristic of the arylalkylhydrazine class (analogous to phenelzine and benzylhydrazine).

Mechanism of Action: Suicide Inhibition

(2-Methylbenzyl)hydrazine does not merely compete for the active site; it chemically disables the enzyme. The mechanism proceeds via single-electron transfer (SET) steps catalyzed by the enzyme itself.

-

Substrate Recognition: The compound enters the hydrophobic active site of MAO. The ortho-methyl group influences isoform selectivity (often favoring MAO-A due to steric constraints in MAO-B, though pan-inhibition is common).

-

Enzymatic Oxidation: MAO attempts to oxidize the hydrazine moiety, generating a reactive diazene or carbon-centered radical intermediate.

-

Covalent Adduct Formation: This reactive species attacks the N(5) atom of the FAD cofactor, forming a stable covalent adduct (typically an N(5)-benzylflavin).

-

Irreversible Inactivation: The enzyme is permanently disabled, requiring de novo synthesis of protein to restore activity.

Visualization of Inhibition Pathway

The following diagram illustrates the kinetic pathway from binding to irreversible inactivation.

Figure 1: Mechanism-based inactivation of Monoamine Oxidase by (2-Methylbenzyl)hydrazine. The pathway bifurcates between substrate turnover and lethal covalent modification of the cofactor.

Secondary Target: Hsp90 (Synthetic Application)

While the hydrazine itself targets MAO, in drug discovery contexts, (2-Methylbenzyl)hydrazine is a critical fragment precursor for inhibitors of Heat Shock Protein 90 (Hsp90) .

-

Role: It serves as the starting material for resorcylate aminopyrazole derivatives.

-

Target Specificity: These derivatives target the N-terminal ATP-binding pocket of Hsp90.

-

Selectivity: The (2-methylbenzyl) moiety is often optimized to exploit hydrophobic sub-pockets specific to fungal Hsp90 isoforms (e.g., Cryptococcus neoformans), improving selectivity over human Hsp90.

Synthetic Workflow Context

Researchers using this compound for Hsp90 targeting are typically engaging in the following transformation:

-

(2-Methylbenzyl)hydrazine + Resorcylic acid scaffold.

-

Formation of the Aminopyrazole core.

-

Resulting Molecule: A competitive inhibitor of Hsp90 ATPase activity.

Experimental Protocols

To validate the biological activity of (2-Methylbenzyl)hydrazine, the following protocols are recommended. These assays distinguish between reversible inhibition and time-dependent (irreversible) inactivation.

Protocol: Time-Dependent MAO Inhibition Assay

Objective: Determine if the compound is a suicide inhibitor (

Reagents:

-

Recombinant Human MAO-A and MAO-B (membrane preparations).

-

Substrate: Kynuramine (fluorometric) or Tyramine.

-

Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow:

-

Pre-incubation (Critical Step):

-

Prepare 5 concentrations of (2-Methylbenzyl)hydrazine HCl (e.g., 0.1

M to 100 -

Incubate enzyme + inhibitor without substrate for varying times (

min) at 37°C.

-

-

Activity Measurement:

-

Dilute an aliquot of the pre-incubation mixture 1:10 into a solution containing saturating substrate (Kynuramine).

-

Measure fluorescence (Ex 310 nm / Em 400 nm) for 10 minutes.

-

-

Data Analysis:

-

Plot

vs. Pre-incubation Time. -

A linear decline indicates time-dependent inhibition (suicide mechanism).

-

Protocol: Hsp90 Fragment Synthesis (General Procedure)

Objective: Incorporate the hydrazine into a pyrazole scaffold.

-

Coupling: React (2-Methylbenzyl)hydrazine HCl (1.0 eq) with a

-keto ester or equivalent electrophile in ethanol. -

Conditions: Reflux for 2–4 hours.

-

Purification: The resulting pyrazole often precipitates or requires flash chromatography (Hexane/EtOAc).

-

Validation: Confirm structure via

H-NMR (look for the benzylic

Toxicology & Metabolic Off-Targets

Hepatotoxicity (Hydrazine Class Effect)

Hydrazine derivatives are notorious for mechanism-based hepatotoxicity .

-

Target: Cytochrome P450 2E1 (CYP2E1).

-

Mechanism: Metabolic activation generates carbon-centered radicals (methylbenzyl radical) or reactive diazene species that deplete glutathione (GSH) and covalently bind to hepatic proteins.

-

Safety Precaution: All in vivo studies must monitor liver transaminases (ALT/AST) and GSH levels.

Genotoxicity

Benzylhydrazines can cause DNA alkylation.

-

Target: DNA (Guanine residues).

-

Mechanism: Generation of alkylating agents (diazonium ions) post-oxidation.

-

Handling: Use double-gloving and handle in a fume hood. Treat waste with bleach (hypochlorite) to oxidize and neutralize the hydrazine functionality before disposal.

References

-

Tipton, K. F., et al. (2004). "Monoamine oxidases: certainties and uncertainties." Current Medicinal Chemistry, 11(15), 1965-1982. Link

-

Binda, C., et al. (2011). "Structural biology of monoamine oxidases." International Review of Neurobiology, 100, 1-11. Link

-

Krysan, D. J., et al. (2008). "Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(15), 4471-4476. (Demonstrates use of (2-methylbenzyl)hydrazine as a precursor). Link

-

Zeller, E. A., et al. (1959). "Amine oxidases.[3] XVII. Mode of action of 1-isonicotinyl-2-isopropylhydrazine on monoamine oxidase." Journal of Biological Chemistry, 234(2), 389–391.[3] (Foundational mechanism of hydrazine inhibition). Link

-

PubChem Compound Summary. "(2-Methylbenzyl)hydrazine hydrochloride."[1] CID 42940672.[1] Link

Sources

(2-Methylbenzyl)hydrazine Hydrochloride: Technical Guide & Literature Review

This technical guide provides an in-depth review of (2-Methylbenzyl)hydrazine hydrochloride , a specialized alkylhydrazine building block used in the synthesis of bioactive heterocycles and targeted pharmaceutical agents.[1]

Executive Summary

(2-Methylbenzyl)hydrazine hydrochloride (CAS: 1059626-06-0) is a critical intermediate in medicinal chemistry, primarily utilized as a nucleophilic building block for constructing nitrogen-containing heterocycles.[1] Unlike aryl hydrazines (e.g., o-tolylhydrazine), the benzylhydrazine moiety introduces a flexible methylene linker (-CH2-) between the aromatic ring and the hydrazine group.[1] This structural feature is pivotal in drug discovery programs targeting Hsp90 inhibition and epigenetic modulation (KDM4) , where the benzyl group provides essential hydrophobic interactions within protein binding pockets.

This guide outlines the physicochemical properties, validated synthesis protocols, and specific applications of this compound in modern drug development.

Chemical Identity & Properties

Nomenclature & Identification

-

IUPAC Name: [(2-Methylphenyl)methyl]hydrazine hydrochloride[1]

-

Common Name: (2-Methylbenzyl)hydrazine HCl; o-Tolylmethylhydrazine HCl[1]

-

CAS Number: 1059626-06-0 (HCl salt); 51859-94-0 (Free base)[1]

-

Molecular Formula: C

H -

Molecular Weight: 172.66 g/mol [1]

Physicochemical Specifications

The hydrochloride salt is preferred over the free base due to enhanced stability against oxidation and reduced volatility.

| Property | Specification | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere.[1] |

| Melting Point | 165–170 °C (Decomp.)[1] | Typical range for benzylhydrazine HCl salts. |

| Solubility | Soluble in Water, DMSO, Methanol | Poor solubility in non-polar solvents (Hexane, Et |

| Acidity (pKa) | ~7.5–8.0 (Hydrazinium ion) | The terminal amine is the primary nucleophile. |

Synthesis & Production Protocols

Synthetic Route: Nucleophilic Substitution

The industrial standard for synthesizing mono-alkyl hydrazines involves the direct alkylation of hydrazine hydrate with the corresponding benzyl halide. To prevent poly-alkylation (formation of symmetrical hydrazines), a large excess of hydrazine is required.[1]

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway for the production of (2-Methylbenzyl)hydrazine hydrochloride.

Detailed Experimental Protocol

Note: Hydrazines are toxic and potential carcinogens. All operations must be performed in a fume hood.

Step 1: Alkylation

-

Charge a reaction flask with Hydrazine Hydrate (80%) (10.0 equiv) and ethanol (5 vol).

-

Heat the solution to 60°C.

-

Add 2-Methylbenzyl chloride (1.0 equiv) dropwise over 1 hour. Crucial: Slow addition prevents the formation of N,N-bis(2-methylbenzyl)hydrazine.[1]

-

Reflux for 3–4 hours. Monitor consumption of benzyl chloride by TLC (Hexane:EtOAc 4:1).

Step 2: Isolation of Free Base

-

Concentrate the mixture under reduced pressure to remove ethanol and excess hydrazine.

-

Dilute the residue with water and extract with Dichloromethane (DCM) (3x).

-

Wash the organic layer with brine, dry over Na

SO

Step 3: Salt Formation

-

Cool the DCM solution to 0°C.

-

Slowly add 4M HCl in Dioxane or bubble HCl gas until pH < 2.

-

A white precipitate will form immediately.[1]

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford the target hydrochloride salt.

Applications in Drug Discovery